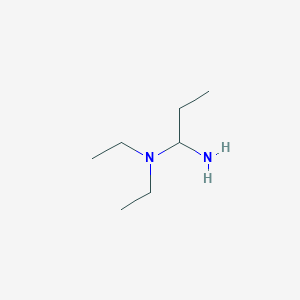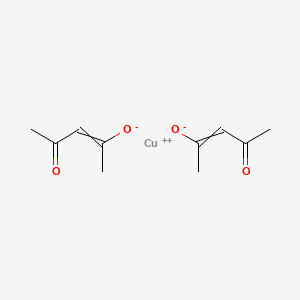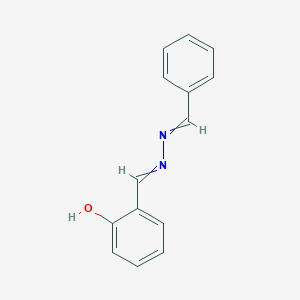![molecular formula C46H50O4P2Pd2 B8057576 trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)](/img/structure/B8057576.png)
trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)
Übersicht
Beschreibung
trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II): This compound is particularly notable for its role in facilitating carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Heck and Suzuki couplings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) typically involves the reaction of palladium(II) acetate with o-(di-o-tolylphosphino)benzyl ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene at room temperature .
Industrial Production Methods
While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing rigorous purification processes such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) is involved in various types of reactions, including:
Oxidation: It can participate in oxidation reactions, although this is less common.
Reduction: It is not typically used in reduction reactions.
Substitution: It is highly effective in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Heck Reaction: Utilizes aryl halides and alkenes in the presence of a base, typically performed in polar aprotic solvents.
Suzuki Reaction: Involves aryl boronic acids and aryl halides, usually in the presence of a base like potassium carbonate and a solvent such as ethanol or water.
Major Products
The major products of these reactions are typically biaryl compounds in the case of the Suzuki reaction and substituted alkenes in the case of the Heck reaction .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) is extensively used as a catalyst in organic synthesis. Its ability to facilitate carbon-carbon and carbon-nitrogen bond formation makes it invaluable in the synthesis of complex organic molecules .
Biology and Medicine
While its primary applications are in chemistry, there is growing interest in its potential biological and medicinal applications. Researchers are exploring its use in the synthesis of pharmaceuticals and biologically active compounds .
Industry
In the industrial sector, this compound is used in the large-scale production of fine chemicals and pharmaceuticals. Its efficiency and selectivity make it a preferred catalyst for various industrial processes .
Wirkmechanismus
The mechanism by which trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the formation of intermediate complexes, which then undergo reductive elimination to form the desired products. The molecular targets are typically the carbon atoms involved in the bond-forming reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(dibenzylideneacetone)palladium(0)
- Palladium(II) acetate
- Palladium(II) chloride
Uniqueness
Compared to these similar compounds, trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) offers higher selectivity and efficiency in cross-coupling reactions. Its unique ligand structure provides enhanced stability and reactivity, making it a superior catalyst for many applications .
Eigenschaften
IUPAC Name |
acetic acid;(2-methanidylphenyl)-bis(2-methylphenyl)phosphanium;palladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H20P.2C2H4O2.2Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2*1-2(3)4;;/h2*4-15H,1H2,2-3H3;2*1H3,(H,3,4);;/q2*-1;;;;/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGJFGJEXBXEDJ-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50O4P2Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Indol-2-one, 6-bromo-3-[6-bromo-1,2-dihydro-1-(2-octyldodecyl)-2-oxo-3H-indol-3-ylidene]-1,3-dihydro-1-(2-octyldodecyl)-](/img/structure/B8057500.png)
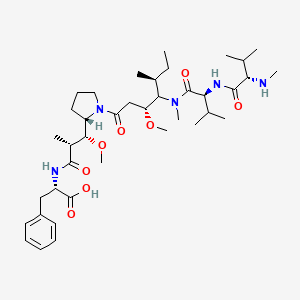
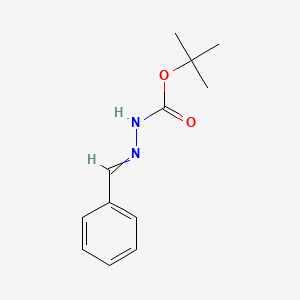
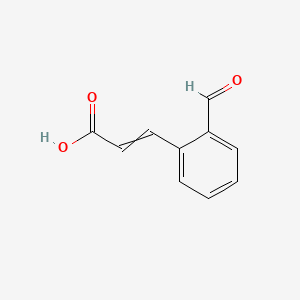
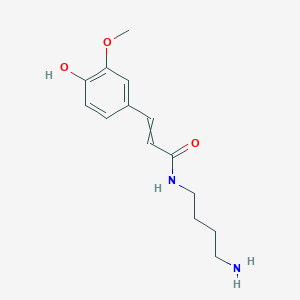
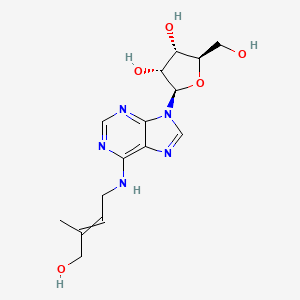
![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)
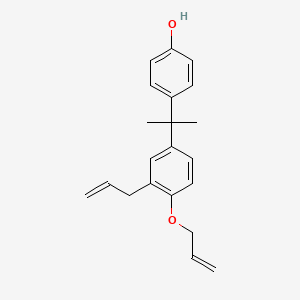
![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)
